17-AAG
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Overview
Description
The compound 17-AAG is a complex organic molecule with significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the azabicyclo[16.3.1]docosa core structure and the introduction of various functional groups. The synthetic route typically starts with commercially available materials and involves several key reactions such as aldol condensation, Michael addition, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The scalability of the process is crucial for commercial production, and efforts are made to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its antibiotic properties and potential to inhibit bacterial growth.
Medicine: Explored for its potential use in treating infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in bacterial cells. It inhibits the activity of certain enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death. The molecular pathways involved include inhibition of protein synthesis and interference with cell wall formation.
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: Another antibiotic with a similar core structure but different functional groups.
Herbimycin A: A closely related compound with similar biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activity and potential applications. Its ability to undergo various chemical reactions and form different derivatives also adds to its versatility in scientific research.
Properties
Molecular Formula |
C31H43N3O8 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10-,20-15-/t17-,19+,24+,25+,27-,29+/m1/s1 |
InChI Key |
AYUNIORJHRXIBJ-BGGMETADSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)/C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |
Origin of Product |
United States |
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